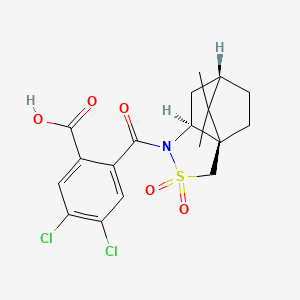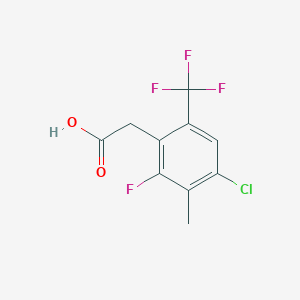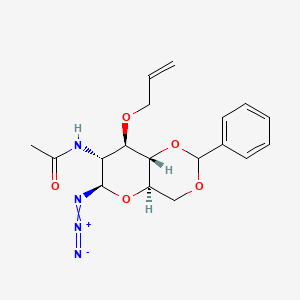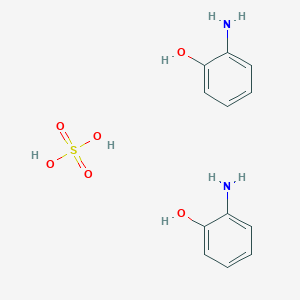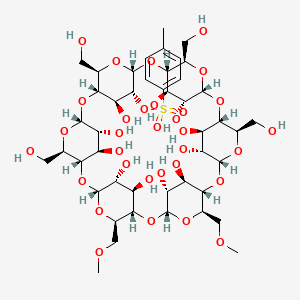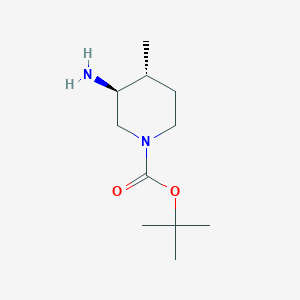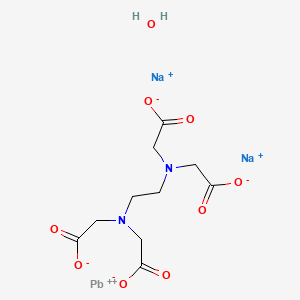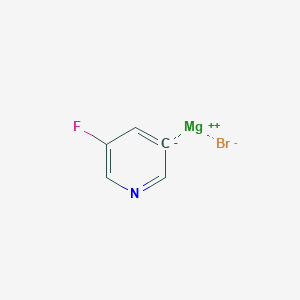
5-Fluoropyridin-3-ylmagnesium bromide, 0.25 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Grignard Reagent Formation and Rearrangement
5-Fluoropyridin-3-ylmagnesium bromide is involved in the formation of Grignard reagents. In a study on the rearrangement of Grignard reagents, it was found that phenyl groups can accelerate the rearrangement rate of these compounds, indicating the sensitivity of Grignard reagents to structural changes (Hill et al., 1986).
Chemoselective Amination
In the chemoselective functionalization of related fluoropyridines, catalytic amination conditions can lead to exclusive bromide substitution products for both secondary amines and primary anilines. This highlights the potential of fluoropyridines in selective chemical reactions (Stroup et al., 2007).
Diaryliodonium Salts and Medical Imaging
Fluoropyridines, like 5-fluoropyridin-3-ylmagnesium bromide, are crucial in creating compounds used in medical imaging techniques such as Positron Emission Tomography. These compounds provide a method for introducing fluorine-18 into stable positions in the molecular structure (Carroll et al., 2007).
Synthesis of Isoxazole Derivatives
Iodoacetylene, prepared from reactions involving ethynylmagnesium bromide, can be used in the synthesis of isoxazole derivatives, a process where fluoropyridines like 5-fluoropyridin-3-ylmagnesium bromide can play a crucial role (Ku et al., 2001).
Versatile Synthesis of Fluoropyridines
Fluoropyridines are synthesized through various chemical reactions, such as the Suzuki reaction, which showcases their versatility in chemical synthesis and the potential for creating a wide range of derivatives (Sutherland & Gallagher, 2003).
NIR Region Fluoride Sensor
A novel Near-Infrared (NIR) region fluoride sensor utilizes compounds derived from reactions involving arylmagnesium bromides, indicating the potential application of fluoropyridines in sensor technology (Zou et al., 2014).
Deprotonation Using Lithium Magnesates
The deprotonation of fluoropyridines using lithium magnesates, including the use of 5-fluoropyridin-3-ylmagnesium bromide, is critical in synthesizing complex organic compounds, showcasing their role in advanced organic synthesis (Awad et al., 2004).
Mécanisme D'action
Target of Action
5-Fluoropyridin-3-ylmagnesium bromide is an organometallic compound . As an organomagnesium reagent, it is primarily used as a nucleophile in organic synthesis . The compound’s primary targets are electrophilic carbon atoms in organic molecules, where it can participate in nucleophilic addition or substitution reactions .
Mode of Action
The mode of action of 5-Fluoropyridin-3-ylmagnesium bromide involves the interaction of the negatively charged carbon atom (due to the polar bond between carbon and magnesium) with an electrophilic carbon in another molecule . This interaction results in the formation of a new carbon-carbon bond, effectively adding the 5-fluoropyridin-3-yl group to the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by 5-Fluoropyridin-3-ylmagnesium bromide depend on the nature of the target molecule. In general, the compound can be used to synthesize a variety of pyridine-related compounds . Pyridine derivatives are found in many natural products and pharmaceuticals, and they play crucial roles in many biochemical processes.
Result of Action
The result of the action of 5-Fluoropyridin-3-ylmagnesium bromide is the formation of a new organic compound, specifically a derivative of pyridine . The exact molecular and cellular effects depend on the nature of the final product.
Action Environment
The action of 5-Fluoropyridin-3-ylmagnesium bromide is influenced by several environmental factors. As an organomagnesium compound, it is highly reactive and can be affected by moisture and oxygen in the air . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions .
Propriétés
IUPAC Name |
magnesium;5-fluoro-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHDSRMJYXSKAR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=NC=C1F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)



